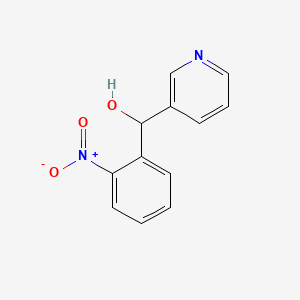

(2-Nitrophenyl)(pyridin-3-yl)methanol

Description

Contextual Significance of Nitrophenyl- and Pyridine-Containing Scaffolds in Contemporary Organic and Medicinal Chemistry

The nitrophenyl and pyridine (B92270) scaffolds are cornerstones of modern organic and medicinal chemistry, each contributing unique and valuable properties to molecular design and function.

The pyridine ring , a nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. researchgate.netfrontiersin.org Its presence can significantly influence a molecule's pharmacological profile, enhancing properties such as solubility, bioavailability, and the ability to interact with biological targets. frontiersin.org Pyridine derivatives have been successfully incorporated into drugs for a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govscispace.com In the context of Alzheimer's, for instance, pyridine-based compounds have been investigated for their potential to inhibit acetylcholinesterase (AChE), reduce β-amyloid aggregation, and chelate metal ions that contribute to the disease's pathology. researchgate.netnih.gov

On the other hand, the nitrophenyl group , particularly the ortho-nitrobenzyl moiety, has carved out a critical niche in organic synthesis and chemical biology as a photolabile protecting group, often referred to as a "photocage". nih.govwikipedia.org These groups can be attached to a wide array of functional groups, including alcohols, amines, and carboxylic acids, rendering them temporarily inactive. nih.govacs.org Upon exposure to light, typically in the UV range, the nitrobenzyl group undergoes a photochemical reaction that cleaves it from the protected molecule, releasing the active substance in a spatially and temporally controlled manner. nih.govwikipedia.org This "uncaging" process is invaluable for studying dynamic biological processes and for targeted drug delivery. acs.org

Furthermore, the nitrophenyl scaffold has been identified as a promising framework for the development of novel therapeutic agents. For example, derivatives of (2-nitrophenyl)methanol have been investigated as inhibitors of PqsD, a key enzyme in the quorum-sensing pathway of the bacterium Pseudomonas aeruginosa. rsc.orgresearchgate.netnih.gov By inhibiting this enzyme, such compounds can disrupt bacterial communication, thereby reducing the production of virulence factors and biofilm formation, which are crucial for the pathogen's infectivity. rsc.orgnih.gov

Historical Development and Emerging Research Trajectories for (2-Nitrophenyl)(pyridin-3-yl)methanol

Direct historical accounts detailing the development of this compound are scarce in the scientific literature. Its emergence is likely a result of broader explorations into the synthesis of novel compounds combining the aforementioned significant scaffolds. The synthesis of such diaryl methanols can generally be achieved through the reaction of a Grignard reagent derived from a pyridine halide with a nitrophenyl aldehyde, or via the addition of an organolithium reagent to an aldehyde.

The emerging research trajectories for this compound can be largely inferred from the functionalities of its constituent parts. The presence of the 2-nitrobenzyl moiety strongly suggests a potential application as a photocleavable precursor . Researchers could potentially "cage" the pyridin-3-yl-methanol portion of the molecule, which itself could have biological activity or serve as a synthetic intermediate. The controlled release of this pyridine-containing fragment upon photoirradiation could be a valuable tool in various experimental setups.

Another significant research avenue lies in its potential as a therapeutic agent , particularly as an antimicrobial. Building on the discovery that (2-nitrophenyl)methanol derivatives can act as inhibitors of the bacterial enzyme PqsD, this compound could be investigated for similar activity. rsc.orgresearchgate.net The pyridine ring could modulate the inhibitory activity, solubility, and pharmacokinetic properties of the compound, potentially leading to more effective anti-infective agents.

Overview of Key Research Areas Explored for this Chemical Scaffold

While dedicated research on this compound is limited, the broader scaffold of (2-nitrophenyl)methanol derivatives has been the subject of focused investigation, primarily in the following areas:

Antimicrobial Drug Discovery : A notable area of exploration for this scaffold is in the development of inhibitors for the PqsD enzyme of Pseudomonas aeruginosa. rsc.orgresearchgate.netnih.gov In a study exploring the structure-activity relationship of (2-nitrophenyl)methanol derivatives, several compounds with heterocyclic moieties, including pyridine, were synthesized and evaluated for their PqsD inhibitory activity. rsc.org While some thiophene (B33073) and furan (B31954) derivatives showed improved activity, the pyridine derivatives exhibited moderate inhibition. rsc.org This indicates that the this compound scaffold is a viable starting point for the design of novel anti-quorum sensing agents.

Photolabile Protecting Groups : The 2-nitrobenzyl core is a well-established photolabile protecting group. nih.govwikipedia.orgacs.orgresearchgate.net Research in this area focuses on fine-tuning the photochemical properties of these groups, such as their absorption wavelength and quantum yield of uncaging, by modifying the aromatic ring. researchgate.net The attachment of a pyridine moiety, as in this compound, could potentially alter these properties, offering a new variant for applications in photopharmacology and controlled release systems.

Medicinal Chemistry for Neurodegenerative Diseases : Given the prevalence of the pyridine scaffold in compounds targeting neurodegenerative diseases like Alzheimer's, it is conceivable that this compound could be explored as a precursor or a lead compound in this area. researchgate.netnih.govscispace.com The nitrophenyl group could be modified or reduced to an amino group to generate a library of novel pyridine-containing compounds for screening against relevant biological targets.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-nitrobenzaldehyde |

| 3-lithiopyridine |

| Acetylcholinesterase |

| PqsD |

| Thiophene |

| Furan |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3882-44-8 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)-pyridin-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZRJIMVDYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-44-8 | |

| Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrophenyl Pyridin 3 Yl Methanol and Its Advanced Analogues

Established Synthetic Routes to (2-Nitrophenyl)(pyridin-3-yl)methanol

The creation of the central carbinol structure in this compound typically involves the formation of a carbon-carbon bond between the two aromatic rings via the hydroxyl-bearing carbon. Organometallic chemistry provides a robust foundation for these transformations.

A primary and effective method for synthesizing this compound is through the reaction of an organometallic reagent derived from 2-iodonitrobenzene with pyridine-3-carboxaldehyde. This approach hinges on the generation of a nucleophilic aryl species that can attack the electrophilic carbonyl carbon of the aldehyde.

One such strategy involves an iodine-magnesium exchange reaction to form an o-nitroarylmagnesium halide. wiley-vch.de The synthesis proceeds as follows:

Formation of the Grignard Reagent: 2-Iodonitrobenzene is reacted with a Grignard reagent, such as isopropylmagnesium chloride, in an inert solvent like tetrahydrofuran (B95107) (THF). This results in an iodine-magnesium exchange, yielding the (2-nitrophenyl)magnesium chloride intermediate.

Nucleophilic Addition: The freshly prepared organomagnesium compound is then added to a solution containing pyridine-3-carboxaldehyde. The nucleophilic 2-nitrophenyl group attacks the aldehyde's carbonyl carbon.

Workup: The reaction is quenched with an acidic solution, such as aqueous ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final product, this compound.

This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved under controlled conditions.

The synthesis of this compound is a specific example within the broader class of reactions used to create diaryl(heteroaryl)methanol scaffolds. These structures are crucial components of many biologically active compounds. nih.gov General strategies often rely on the addition of an aryl or heteroaryl organometallic nucleophile to an aldehyde.

Key methodologies include:

Organolithium Reagents: Aryl or heteroaryl bromides can be converted into their corresponding organolithium reagents via lithium-halogen exchange with reagents like n-butyllithium (n-BuLi). These highly reactive nucleophiles readily add to aldehydes. However, a significant challenge, particularly with heteroaryl bromides, can be the decomposition of the organolithium intermediate. nih.gov

Organozinc Reagents: To circumvent the instability of some organolithium compounds, transmetalation to zinc is often employed. After the initial lithium-halogen exchange, the organolithium species is reacted with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable organozinc reagent. nih.gov These reagents are still sufficiently nucleophilic to add to aldehydes, often with improved functional group tolerance and fewer side reactions. The use of chelating agents like tetraethylethylene diamine (TEEDA) can further suppress background reactions and improve enantioselectivities in asymmetric syntheses. nih.gov

These approaches offer a versatile toolkit for chemists to construct a wide array of diaryl(heteroaryl)methanols by varying the organometallic component and the aldehyde coupling partner.

Synthesis of Diverse Structural Analogues and Derivatives of the (2-Nitrophenyl)methanol Core

To explore and optimize the biological activity of a lead compound like this compound, medicinal chemists synthesize a variety of structural analogues. This process allows for the investigation of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how molecular structure correlates with biological function. nih.govnih.gov For the this compound scaffold, systematic variations can be introduced at three key positions to probe their influence on activity:

The Pyridine (B92270) Ring: Modifications to the pyridine moiety can influence factors like solubility, hydrogen bonding capacity, and interactions with biological targets. The position of the nitrogen atom is known to be a key determinant of activity. nih.gov

The Methanol (B129727) Linker: While less commonly modified, changes to the carbinol group could impact the molecule's three-dimensional shape and hydrogen bonding potential.

The goal is to identify which functional groups and structural features lead to enhanced potency, selectivity, or other desirable properties. nih.gov

| Modification Site | Example Substituents/Changes | Potential Impact |

|---|---|---|

| Pyridine Ring | Altering N position (e.g., pyridin-2-yl, pyridin-4-yl), adding methyl, methoxy, or halogen groups | Alters basicity, solubility, hydrogen bonding, and target interaction |

| Nitrophenyl Ring | Moving the nitro group (e.g., 3-nitro, 4-nitro), adding other groups (halogens, alkyls, alkoxys) | Modulates electronic properties, lipophilicity, and metabolic stability |

| Methanol Linker | Esterification, etherification, replacement with other linkers | Changes conformation, steric profile, and hydrogen bonding capacity |

While traditional organometallic additions are effective, modern catalysis offers milder and more versatile alternatives. Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of carbinol derivatives. researchgate.net One such advanced method is the palladium-catalyzed base-free addition of aryltriolborates to aldehydes. researchgate.net

This transformation is significant because it demonstrates high efficiency and compatibility with a wide range of functional groups, which can be a limitation in traditional Grignard or organolithium chemistry. The reaction can be scaled up to gram quantities, making it a practical and accessible route to carbinol derivatives. researchgate.net Such methods are valuable for preparing libraries of analogues for SAR studies, as they can accommodate diverse and complex starting materials.

The nitro group on the phenyl ring is a strong electron-withdrawing group that significantly influences the electronic character of the this compound molecule. mdpi.com Modifying this ring by introducing additional substituents is a key strategy for fine-tuning the compound's properties and, consequently, its biological activity.

The introduction of different functional groups can have several effects:

Electronic Modulation: Adding electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., halogens, trifluoromethyl) can alter the electron density of the aromatic ring. This can impact how the molecule interacts with biological targets and its susceptibility to metabolic processes.

Lipophilicity Changes: The addition of substituents can make the molecule more or less fat-soluble (lipophilic), which affects its ability to cross cell membranes and its pharmacokinetic profile. For instance, adding halogen atoms generally increases lipophilicity.

By systematically synthesizing derivatives with varied substituents on the nitrophenyl ring, researchers can build a detailed understanding of the SAR, leading to the design of analogues with improved activity. mdpi.com

| Substituent (R) | Position on Ring | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -OCH₃ (Methoxy) | para to nitro | Electron-donating | May increase electron density, alter binding interactions |

| -Cl (Chloro) | meta to nitro | Electron-withdrawing | Increases lipophilicity, may introduce new halogen bonding interactions |

| -CH₃ (Methyl) | ortho to nitro | Electron-donating, Steric bulk | May induce a conformational twist, altering the molecule's shape |

| -CF₃ (Trifluoromethyl) | para to nitro | Strongly electron-withdrawing | Can improve metabolic stability and membrane permeability |

Synthetic Pathways for Pyridine-Substituted Analogues and Heterocyclic Hybrid Structures

The development of synthetic routes to pyridine-substituted analogues and more complex heterocyclic hybrids of this compound is a significant area of research, driven by the diverse biological activities associated with the pyridine scaffold. nih.govijpsonline.com These methodologies often involve multi-component reactions and cyclocondensation strategies to build intricate molecular architectures. The goal is to append additional heterocyclic rings or functional groups to the core structure, thereby creating novel chemical entities.

Key synthetic strategies include the condensation of functionalized pyridine precursors with various reagents to construct new ring systems. nih.gov For example, the Hantzsch pyridine synthesis, discovered in 1881, is a well-known multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) to form pyridine derivatives. ijpsonline.com Modern adaptations of such classical reactions, along with novel catalytic methods, have expanded the toolbox for creating structurally diverse pyridine-based molecules. ijpsonline.comnih.gov

One prominent approach involves the synthesis of pyranopyridine hybrids. The general synthetic procedure commences with a condensation reaction to create diarylidene intermediates. These intermediates are then subjected to cyclization to form the target hybrid structures. nih.gov A specific pathway involves the condensation of an appropriate aldehyde with N-acetyl-4-piperidone, followed by a reaction with malononitrile (B47326) in refluxing butanol. nih.gov This sequence yields fused heterocyclic systems where a pyran ring is annulated to the pyridine core. nih.govrsc.org

| Compound | Key Intermediate | Final Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| (E)-6-Acetyl-2-amino-3-cyano-8-(4-hydroxy-3-methoxybenzylidene)-4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine | (E,E)-1-acetyl-3,5-bis(4-hydroxy-3-methoxybenzylidene)piperidin-4-one | Malononitrile | 76 | 205–207 |

Another significant class of hybrid structures involves thiophene-antipyrine systems. The synthesis of these compounds can be achieved through the cyclocondensation of 4-chloroacetylantipyrine with various 2-substituted-thioacetanilide scaffolds. ajol.info For instance, refluxing 4-chloroacetylantipyrine with ethyl 2-arylazo-3-mercapto-3-phenylamino-acrylate derivatives in the presence of sodium ethoxide leads to the formation of 4-(4-arylazo-3-hydroxy-5-phenylamino-thiophene-2-carbonyl)-antipyrine derivatives via intramolecular elimination of ethanol (B145695) from an alkylated sulfide (B99878) intermediate. ajol.info This method highlights the versatility of using functionalized building blocks to construct complex heterocyclic hybrids.

| Compound Class | Key Reactant A | Key Reactant B | Reaction Type |

|---|---|---|---|

| Antipyrinyl Thienyl Ketones | 4-Chloroacetylantipyrine | 3-Arylazo-4-mercapto-4-phenylamino-buten-2-ones | Cyclocondensation |

| Antipyrinyl Thienyl Ketones | 4-Chloroacetylantipyrine | Ethyl 2-arylazo-3-mercapto-3-phenylamino-acrylate derivatives | Cyclocondensation |

| Antipyrinyl Thienyl Ketones | 4-Chloroacetylantipyrine | 2-Cyano-3-mercapto-3-(phenylamino)-N-arylacrylamide derivatives | Cyclocondensation |

Furthermore, the synthesis of diversely substituted pyridin-2(1H)-ones provides a platform for creating analogues. nih.gov These syntheses can involve steps such as O-benzylation and Suzuki–Miyaura coupling, followed by the reduction of a nitro group. nih.gov The reduction of the nitro group, often achieved through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), yields an amino group which serves as a handle for further functionalization to introduce a variety of substituents onto the pyridine ring. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (2-Nitrophenyl)(pyridin-3-yl)methanol, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the 2-nitrophenyl and pyridin-3-yl rings, as well as the methine and hydroxyl protons. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine (B92270) ring. Protons on the nitrophenyl ring are anticipated to appear in the downfield region, typically between δ 7.5 and 8.2 ppm. The protons of the pyridine ring will also resonate in the aromatic region, with characteristic shifts and coupling patterns that allow for their unambiguous assignment. The methine proton (CH-OH) is expected to appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, in the range of δ 5.5-6.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the methine group (CH-OH) is expected to resonate in the range of δ 70-80 ppm. The aromatic carbons will appear in the δ 120-160 ppm region. The carbon atom attached to the nitro group will be significantly deshielded. By analyzing the chemical shifts and employing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), a complete assignment of all carbon signals can be achieved, confirming the carbon skeleton of the molecule.

To illustrate the expected spectral data, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds. rsc.org

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.60 (d) | Pyridine H2 |

| 8.50 (dd) | Pyridine H6 |

| 7.90 (d) | Nitrophenyl H3 |

| 7.80 (dt) | Pyridine H4 |

| 7.65 (t) | Nitrophenyl H5 |

| 7.50 (t) | Nitrophenyl H4 |

| 7.40 (d) | Nitrophenyl H6 |

| 7.30 (dd) | Pyridine H5 |

| 6.10 (s) | Methine CH |

| 5.80 (br s) | Hydroxyl OH |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₂H₁₀N₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The predicted monoisotopic mass of this compound is 230.06914 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically within 5 ppm). The observation of a molecular ion peak corresponding to this exact mass would provide strong evidence for the compound's identity.

Furthermore, HRMS can provide information about different ionic species (adducts) of the molecule. The following table details the predicted m/z values for various adducts of this compound, along with their predicted collision cross-sections (CCS), which provides information about the ion's shape in the gas phase. uni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 231.07642 | 147.3 |

| [M+Na]⁺ | 253.05836 | 153.3 |

| [M-H]⁻ | 229.06186 | 151.5 |

| [M+NH₄]⁺ | 248.10296 | 161.8 |

| [M+K]⁺ | 269.03230 | 146.1 |

| [M+H-H₂O]⁺ | 213.06640 | 143.9 |

| [M+HCOO]⁻ | 275.06734 | 169.9 |

| [M+CH₃COO]⁻ | 289.08299 | 181.3 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the nitro group. The nitrophenyl group is a strong chromophore, and its presence is expected to result in significant absorption in the UV region.

The absorption spectrum of similar compounds, such as furopyridines, shows characteristic bands in the 250 to 390 nm region. researchgate.net For this compound, distinct absorption bands attributable to the phenyl-pyridine system and the nitrophenyl moiety are anticipated.

Furthermore, the compound is expected to exhibit solvatochromism, where the position of the absorption maxima (λ_max) shifts with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. orientjchem.org In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground or excited state, leading to a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum. Studying the solvatochromic behavior of this compound in a range of solvents with varying polarities can provide valuable information about its electronic structure and intermolecular interactions. For instance, studies on related pyridinium (B92312) compounds have demonstrated significant solvatochromic shifts, which can be correlated with solvent polarity parameters. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C-H stretch (aromatic): Signals typically appearing above 3000 cm⁻¹.

C=C stretch (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretch: A band in the 1000-1200 cm⁻¹ region corresponding to the alcohol C-O bond.

C-N stretch: Vibrations associated with the pyridine ring.

The Aldrich FT-IR Collection is a comprehensive library that may contain the spectrum of this compound, which would allow for direct comparison and confirmation of these functional groups. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also expected to be a prominent feature. Resonance Raman spectroscopy, by using an excitation wavelength that matches an electronic transition of the molecule, could be employed to selectively enhance the vibrations of the chromophoric parts of the molecule, providing more detailed structural information. nih.gov

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By employing a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be obtained.

The retention time (t_R) is a characteristic property of the compound under specific chromatographic conditions. Purity is typically determined by the area percentage of the main peak in the chromatogram. A purity level of ≥95% is often required for research and development purposes. HPLC can also be coupled with a UV detector, set at a wavelength where the compound exhibits strong absorbance, to enhance detection sensitivity. In research on similar (2-nitrophenyl)methanol derivatives, HPLC has been effectively used to determine purity, with retention times reported for various analogs. rsc.orgresearchgate.net

The following table illustrates a hypothetical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-12 minutes |

This method would allow for the separation of the target compound from potential impurities and starting materials, providing a reliable assessment of its purity.

Computational and Theoretical Investigations of 2 Nitrophenyl Pyridin 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of (2-Nitrophenyl)(pyridin-3-yl)methanol. By solving approximations of the Schrödinger equation, DFT can determine the molecule's geometry, energy, and electronic properties with high accuracy.

Electronic Structure and Reactivity Descriptors: DFT calculations are commonly employed to optimize the molecular geometry of similar pyridine (B92270) derivatives, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p). researchgate.net From the optimized structure, a wealth of information can be derived. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For related 6-arylated-pyridin-3-yl methanol (B129727) derivatives, the energy gaps have been calculated to be around 7.2 eV, indicating good stability. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Quantum Chemical Data for a Pyridine-Methanol Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.7 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 7.2 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values presented are representative and based on DFT calculations for similar pyridine-methanol compounds.

Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT for predicting electronic absorption spectra (UV-Vis). researchgate.netqnl.qa By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help to interpret experimental spectra and understand the electronic nature of observed absorption bands. For nitro-substituted pyridocoumarins, TD-DFT has been successfully used to demonstrate the presence of intramolecular charge transfer, which significantly influences their spectral properties. qnl.qa Similarly, theoretical calculations of vibrational frequencies (IR and Raman spectra) can be performed and compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.gov

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Binding Modes and Affinities

Molecular docking and dynamics simulations are indispensable computational techniques for exploring the interactions between a small molecule, like this compound, and a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. This is achieved by sampling a large number of possible conformations and scoring them based on their binding affinity. Studies have shown that compounds with a (2-nitrophenyl)methanol scaffold can act as inhibitors of PqsD, a key enzyme in the quorum-sensing system of Pseudomonas aeruginosa. rsc.orgrsc.org Although a specific docking study for the pyridin-3-yl derivative is not available, it is plausible that it could also bind to the PqsD active site. A typical docking protocol would involve preparing the 3D structures of both the ligand and the receptor, defining the binding site, and using a docking algorithm to predict the binding mode and estimate the binding affinity (often expressed as a docking score in kcal/mol).

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the docked pose, the analysis of specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies. For a complex of this compound with a target protein, an MD simulation could reveal how the ligand and protein adapt to each other and the role of water molecules in mediating their interaction.

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Application |

|---|---|---|

| Docking Score | Estimated binding affinity of the ligand to the receptor | Ranks potential drug candidates |

| Binding Mode | Predicted orientation and conformation of the ligand in the active site | Identifies key interactions for binding |

| RMSD | Root Mean Square Deviation of atomic positions during MD simulation | Assesses the stability of the ligand-receptor complex |

| Binding Free Energy | A more accurate measure of binding affinity calculated from MD simulations | Provides a quantitative prediction of ligand potency |

Theoretical Prediction of the Conformational Landscape and Stereochemical Properties

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Theoretical methods can be used to explore the conformational landscape and predict the stereochemical properties of this compound.

The relative energies of the different conformers and the energy barriers for their interconversion can be used to understand the molecule's flexibility and how it might adapt its shape upon binding to a receptor. Understanding the preferred conformations is crucial for designing molecules with specific biological activities.

Computational Analysis of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the reaction rate. Computational methods, such as DFT, can be used to locate transition state structures and calculate their energies. oberlin.educhemrxiv.org

For example, a computational study could be designed to investigate the mechanism of the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. The study would involve calculating the energies of all proposed intermediates and transition states to determine the most likely reaction pathway. This information can be invaluable for optimizing reaction conditions in a laboratory setting. Similarly, the metabolism of the compound could be investigated by modeling its interaction with metabolic enzymes like Cytochrome P450 and calculating the energy barriers for different potential oxidation reactions.

Applications As a Synthetic Intermediate and Scaffold in Complex Molecule Synthesis

Utilization of (2-Nitrophenyl)(pyridin-3-yl)methanol as a Versatile Building Block

In synthetic chemistry, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex compound. This compound is recognized as a versatile small molecule scaffold and building block. cymitquimica.com Its utility stems from the presence of several functional groups that can participate in a wide array of chemical reactions.

The nitro group (NO₂) on the phenyl ring is a key feature, making the compound a useful intermediate. frontiersin.org Nitro compounds are highly valued in organic synthesis due to their diverse reactivity and the ease with which the nitro group can be transformed into other functional groups, most notably an amine (NH₂). frontiersin.orgadvancionsciences.com This transformation is fundamental in the synthesis of many biologically active molecules. Furthermore, the hydroxyl (-OH) group of the methanol (B129727) bridge and the nitrogen atom in the pyridine (B92270) ring provide additional sites for chemical reactions, allowing for controlled, stepwise assembly of complex molecular architectures.

The strategic combination of these groups in a single molecule allows chemists to use this compound as a foundational piece for constructing intricate molecular designs. The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds makes them ideal reagents for academic and industrial chemists. frontiersin.org

Role in the Construction of Pharmaceutical Intermediates and Advanced Organic Compounds

The structural framework of this compound is highly relevant to medicinal chemistry and drug discovery. The phenyl(pyridin-yl)methanol skeleton is a core component in numerous biologically active compounds, including natural products and pharmaceuticals. google.com Nitro compounds, in general, are considered indispensable building blocks for the synthesis of molecules relevant to the pharmaceutical industry. frontiersin.org

While specific pathways starting from this compound are proprietary or part of ongoing research, the utility of closely related scaffolds highlights its potential. For instance, other nitrophenyl methanol derivatives serve as critical intermediates in the synthesis of complex therapeutic agents. One such example is (2-Methyl-3-nitrophenyl)methanol, which is an intermediate in the production of ergoline (B1233604) derivatives, a class of compounds investigated for the treatment of Parkinson's disease. nih.gov

The reduction of the nitro group to an amine is a common and crucial step, yielding amino-derivatives that are in high demand by the pharmaceutical industry for building bioactive molecules. frontiersin.org This positions this compound as a valuable precursor for creating advanced organic compounds with potential pharmacological applications. The pyridine moiety itself is a common feature in many drugs, and its inclusion in the scaffold further enhances its pharmaceutical relevance. researchgate.net

Strategic Derivatization of the (2-Nitrophenyl)methanol Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly create a large number of related but distinct compounds, known as a chemical library, which can then be screened for biological activity. The (2-nitrophenyl)methanol scaffold is exceptionally well-suited for this approach due to its multiple points for diversification.

A prime example of this strategy is demonstrated in research targeting PqsD, a key enzyme involved in the cell-to-cell communication of the bacterium Pseudomonas aeruginosa. rsc.org In this study, a comprehensive series of (2-nitrophenyl)methanol derivatives was synthesized to explore their potential as PqsD inhibitors. rsc.org The goal was to establish a clear structure-activity relationship (SAR), which helps in designing more potent drugs.

The synthesis involved reacting Grignard reagents with various aldehydes to systematically modify the scaffold, creating a library of new compounds. rsc.org This strategic derivatization led to the discovery of molecules with improved efficacy, providing new avenues for the development of anti-infective agents. rsc.org The ability to generate diverse libraries from a common core structure like (2-nitrophenyl)methanol is a powerful tool in modern drug discovery. whiterose.ac.uk

The table below summarizes the findings from the derivatization of the (2-nitrophenyl)methanol scaffold for the development of PqsD inhibitors.

| Scaffold Modification | Synthetic Strategy | Outcome of Derivatization |

| Introduction of various substituents | Reaction of generated Grignard reagents with appropriate aldehydes. rsc.org | Establishment of a structure-activity relationship (SAR). rsc.org |

| Replacement of the nitro group | Synthesis of analogs with different functional groups, such as an amino group. rsc.org | Revealed that the nitro group was important for inhibitory activity. rsc.org |

| Design of fluorescent inhibitors | Incorporation of fluorescent moieties into the scaffold. rsc.org | Creation of tool compounds to study the mechanism of action. rsc.org |

| Optimization of in-cell efficacy | Systematic modification based on SAR data. rsc.org | Discovery of derivatives with improved anti-biofilm activity. rsc.org |

This systematic approach of creating and testing a library of related compounds underscores the value of the (2-nitrophenyl)methanol scaffold in combinatorial chemistry and its potential for accelerating the discovery of new therapeutic agents. rsc.org

Biological and Medicinal Chemistry Research Perspectives in Vitro Studies and Mechanistic Insights

Enzymatic Inhibition Studies of the (2-Nitrophenyl)methanol Scaffold

The (2-nitrophenyl)methanol framework and its derivatives have been identified as promising inhibitors of PqsD, a critical enzyme within the Pseudomonas aeruginosa quorum sensing (QS) network. rsc.orgrsc.org Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation. rsc.orgnih.gov

PqsD is a key component in the biosynthesis of signaling molecules known as quinolones, specifically 2-heptyl-4(1H)-quinolone (HHQ) and its derivative, the Pseudomonas Quinolone Signal (PQS). rsc.orgrsc.org The enzyme catalyzes the condensation of anthraniloyl-CoA (ACoA) with a β-keto fatty acid, a crucial step in the production of HHQ. rsc.org HHQ and PQS subsequently bind to and activate the transcriptional regulator PqsR, which triggers the expression of numerous virulence factors, including pyocyanin (B1662382) and hydrogen cyanide (HCN), and promotes the formation of robust biofilms. rsc.org

By targeting PqsD, (2-nitrophenyl)methanol-based inhibitors effectively disrupt this signaling cascade. rsc.org Inhibition of PqsD leads to a reduction in HHQ and PQS levels, thereby diminishing the pathogen's virulence without directly killing the bacteria. rsc.orgresearchgate.net This anti-virulence strategy is considered advantageous as it may exert less selective pressure for the development of resistance compared to conventional bactericidal or bacteriostatic antibiotics. researchgate.netrsc.org

Biochemical evaluations have revealed that inhibitors derived from the (2-nitrophenyl)methanol scaffold exhibit a potent and tight-binding mode of action against the PqsD enzyme. rsc.orgrsc.org Studies involving a comprehensive series of these derivatives have been conducted to meticulously assess their in vitro potency against recombinant PqsD. rsc.org

A key finding from these investigations is the time-dependent onset of inhibition demonstrated by some analogs. mdpi.com This is evidenced by differences in the half-maximal inhibitory concentration (IC50) values when the inhibitor is pre-incubated with the enzyme for varying durations before initiating the reaction. For instance, comparing IC50 values after a 10-minute pre-incubation versus a 30-minute pre-incubation has helped to identify compounds with a slow onset of inhibition. rsc.org This kinetic behavior suggests that the inhibitor may induce a conformational change in the enzyme or that the binding process is a multi-step event.

Furthermore, research indicates that these compounds interfere with the formation of the anthraniloyl-PqsD covalent intermediate, a critical step in the catalytic cycle. mdpi.com The tetrahedral geometry conferred by the methanol (B129727) group is crucial for this activity, allowing certain derivatives to act as transition-state analogs that bind irreversibly to the PqsD active site, leading to what has been described as a "frozen transition state". researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Performance

Systematic modification of the (2-nitrophenyl)methanol scaffold has been undertaken to establish a clear structure-activity relationship (SAR), guiding the optimization of these inhibitors for enhanced biological performance. rsc.orgmdpi.com These studies have explored how changes to different parts of the molecule impact its ability to inhibit PqsD.

Key findings from SAR studies include:

The ortho-Nitro Group: The nitro group on the phenyl ring is critical for activity. Its replacement with an amino group, for instance, results in an inactive compound. mdpi.com

Substitutions on the Nitrophenyl Ring: Adding other substituents to the nitrophenyl ring has been explored to modulate binding behavior. The choice of electron-donating or electron-withdrawing groups can influence the onset of inhibition. rsc.org

The Second Aryl/Alkyl Group (R): The nature of the second group attached to the methanolic carbon significantly affects potency. Replacing the pyridyl group of the parent compound with various other aromatic systems (like phenyl or thienyl) or different alkyl chains has led to the discovery of derivatives with a wide range of inhibitory activities. rsc.orgrsc.org For example, (2-nitrophenyl)(thiophen-3-yl)methanol was identified as a highly potent inhibitor of HHQ formation in cellular assays. rsc.org

The data gathered from these systematic variations have allowed researchers to identify derivatives with sub-micromolar IC50 values. rsc.org However, it has also been noted that high in vitro potency against the isolated enzyme does not always translate directly to high efficacy in cell-based assays, highlighting the importance of factors such as cell permeability for in cellulo performance. rsc.org

| Compound | R Group | IC50 (10 min pre-incubation) [μM] | IC50 (30 min pre-incubation) [μM] |

|---|---|---|---|

| (2-Nitrophenyl)(phenyl)methanol | Phenyl | 3.2 | 0.5 |

| (2-Nitrophenyl)(pyridin-3-yl)methanol | 3-Pyridyl | 5.9 | Not Reported |

| (2-Nitrophenyl)(furan-2-yl)methanol | 2-Furyl | 1.8 | Not Reported |

| (2-Nitrophenyl)(thiophen-2-yl)methanol | 2-Thienyl | 14.3 | Not Reported |

| (2-Nitrophenyl)(thiophen-3-yl)methanol | 3-Thienyl | 5.9 | Not Reported |

| (2-Nitrophenyl)(naphthalen-1-yl)methanol | 1-Naphthyl | 10.8 | Not Reported |

| 1-(2-Nitrophenyl)ethanol (B14764) | Methyl | 1.3 | Not Reported |

| 1-(2-Nitrophenyl)propan-1-ol | Ethyl | 1.1 | Not Reported |

| Cyclopentyl(2-nitrophenyl)methanol | Cyclopentyl | 4.9 | Not Reported |

Data in the table is adapted from research by Storz et al. (2014) to illustrate the structure-activity relationship. rsc.org

Investigations into Anti-Biofilm Activities in In Vitro Models

A significant consequence of inhibiting the PqsD-mediated quorum sensing pathway is the disruption of biofilm formation. rsc.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. researchgate.net

In vitro studies have confirmed that potent PqsD inhibitors based on the (2-nitrophenyl)methanol scaffold exhibit significant anti-biofilm activity against P. aeruginosa. rsc.orgrsc.org This activity is achieved without affecting bacterial growth, which is a hallmark of an anti-virulence approach. mdpi.com For example, one of the lead compounds from this class was shown to significantly inhibit the formation of biofilms. rsc.org

In addition to preventing the initial formation of biofilms, certain derivatives have demonstrated the ability to disrupt established biofilms.

| Compound Activity | Concentration | Result |

| Biofilm Volume Reduction | 500 µM | 38% reduction |

This data point refers to a specific (2-nitrophenyl)methanol derivative tested against pre-formed P. aeruginosa biofilms. researchgate.net

Design and Synthesis of Fluorescent Probes and Inhibitors Based on the (2-Nitrophenyl)methanol Scaffold for Biochemical Assays

The detailed structure-activity relationship data derived from the (2-nitrophenyl)methanol scaffold has been instrumental in the rational design of advanced biochemical tools, such as fluorescent probes. rsc.orgmdpi.com These probes are created by conjugating a fluorophore (a fluorescent chemical group) to the optimized inhibitor scaffold.

The purpose of these fluorescent inhibitors is to serve as tools for biochemical and cell-based assays. The inhibitor portion of the molecule ensures that the probe binds specifically to the target enzyme, PqsD, while the attached fluorophore provides a detectable signal. Such probes can be invaluable for:

High-Throughput Screening: Facilitating the rapid screening of new potential inhibitors.

Binding Assays: Quantifying the binding affinity of unlabeled inhibitors through competition assays.

Enzyme Localization: Visualizing the location of the PqsD enzyme within bacterial cells using fluorescence microscopy.

By leveraging the well-defined SAR of the (2-nitrophenyl)methanol core, researchers can design high-affinity probes, ensuring that the fluorescent tag does not interfere with the binding to the PqsD active site. rsc.orgmdpi.com This strategic design process is a powerful example of how fundamental medicinal chemistry research can generate sophisticated tools to further probe biological systems.

Q & A

Q. What advanced techniques elucidate enantioselective synthesis challenges for chiral derivatives?

- Answer :

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Asymmetric Catalysis : Employing Ru-BINAP complexes for enantioselective reductions (not directly observed in evidence but inferred from similar systems).

- VCD Spectroscopy : Validates absolute configuration by correlating experimental and calculated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.